molecular formula C7H7ClO2 B8135066 2-Chloro-4-(methoxy-d3)phenol

2-Chloro-4-(methoxy-d3)phenol

Cat. No.: B8135066
M. Wt: 161.60 g/mol
InChI Key: GNVRRKLFFYSLGT-FIBGUPNXSA-N
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Description

2-Chloro-4-(methoxy-d3)phenol is a phenol derivative characterized by the presence of a chlorine atom at the second position and a trideuteriomethoxy group at the fourth position on the benzene ring. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxy-d3)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-nitrophenol with trideuteriomethanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the nitro group and substitution with the trideuteriomethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxy-d3)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(methoxy-d3)phenol has several scientific research applications:

    Chemistry: Used as a labeled compound in studies of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxy-d3)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trideuteriomethoxy group can influence the compound’s binding affinity and metabolic stability. The pathways involved may include nucleophilic aromatic substitution and oxidative metabolism, leading to the formation of reactive intermediates that can further interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxyphenol: Similar structure but lacks the isotopic labeling.

    4-Chloro-2-methoxyphenol: Different substitution pattern on the benzene ring.

    2-Bromo-4-(trideuteriomethoxy)phenol: Bromine atom instead of chlorine.

Uniqueness

2-Chloro-4-(methoxy-d3)phenol is unique due to the presence of the trideuteriomethoxy group, which provides isotopic labeling. This feature makes it particularly valuable in studies requiring precise tracking of the compound’s fate in chemical and biological systems. The isotopic labeling can also affect the compound’s physical and chemical properties, such as its reactivity and stability, distinguishing it from its non-labeled counterparts.

Properties

IUPAC Name

2-chloro-4-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRRKLFFYSLGT-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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